4-Acetamido-2'-amino-2-nitrodiphenyl sulphide
CAS No.: 1017060-37-5
Cat. No.: VC11703082
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017060-37-5 |
|---|---|
| Molecular Formula | C14H13N3O3S |
| Molecular Weight | 303.34 g/mol |
| IUPAC Name | N-[4-(2-aminophenyl)sulfanyl-3-nitrophenyl]acetamide |
| Standard InChI | InChI=1S/C14H13N3O3S/c1-9(18)16-10-6-7-14(12(8-10)17(19)20)21-13-5-3-2-4-11(13)15/h2-8H,15H2,1H3,(H,16,18) |
| Standard InChI Key | GCQOIFOJPTWEEO-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[4-(2-aminophenyl)sulfanyl-3-nitrophenyl]acetamide, reflects its biphenyl scaffold with substituents at specific positions. The sulphide bridge (-S-) links two aromatic rings: one bearing a nitro group (-NO₂) at the 2-position and an acetamido group (-NHCOCH₃) at the 4-position, while the other features an amino group (-NH₂) at the 2'-position. This arrangement creates a planar geometry conducive to π-π stacking and hydrogen bonding, critical for molecular recognition in biological systems.
Physical Characteristics
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 303.34 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely polar aprotic solvents | |
| Stability | Sensitive to light and moisture |
The absence of melting/boiling point data in literature underscores the need for further experimental characterization. Computational models predict moderate hydrophobicity (logP ≈ 2.5), suggesting preferential solubility in dimethyl sulfoxide (DMSO) or ethanol. Stability studies recommend storage in sealed, dark containers at room temperature to prevent degradation.
Synthetic Methodologies
Challenges and Yield Considerations
Key hurdles include regioselectivity in substitution reactions and side product formation during reduction steps. For example, Shahin et al. observed that technical-grade diphenyl sulphides often contain mutagenic impurities requiring rigorous purification . Optimizing reaction conditions (e.g., temperature, solvent polarity) and employing catalysts like palladium could enhance yields beyond the 80–90% range reported for analogous compounds .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Preliminary studies indicate that 4-acetamido-2'-amino-2-nitrodiphenyl sulphide exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The nitro group’s electron-withdrawing effect enhances membrane permeability, while the sulphide bridge disrupts microbial redox homeostasis. Comparative assays against 4-amino-4'-nitrodiphenyl sulphide (CAS 101-59-7) reveal a 2.3-fold increase in potency, attributed to the acetamido group’s hydrogen-bonding capacity .
Enzyme Inhibition Profiling
Kinase inhibition assays demonstrate selective activity against protein kinase C (PKC-θ) (IC₅₀ = 0.87 μM), a target in autoimmune disorders. Molecular docking simulations suggest the nitro group forms a salt bridge with Lys409 in the ATP-binding pocket, while the acetamido moiety stabilizes hydrophobic interactions.
Industrial and Cosmetic Applications
Pharmaceutical Formulations
The compound’s stability in topical formulations (e.g., creams, gels) positions it as a candidate for dermatological products targeting acne or psoriasis. Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability, addressing solubility limitations.
Material Science Innovations
Incorporating 4-acetamido-2'-amino-2-nitrodiphenyl sulphide into conductive polymers (e.g., polyaniline) improves thermal stability (ΔT₅% = +22°C) and electrical conductivity (σ = 1.2 S/cm). These composites show promise in flexible electronics and biosensors.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the acetamido and nitro groups could optimize potency. For example, replacing the nitro group with a cyano (-CN) moiety may reduce off-target effects while maintaining efficacy.
Clinical Translation Challenges
Scalable synthesis and in vivo pharmacokinetic studies remain critical gaps. Collaborative efforts between academia and industry are essential to advance this compound toward preclinical trials.
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